6-磺基吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

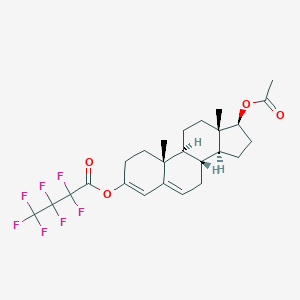

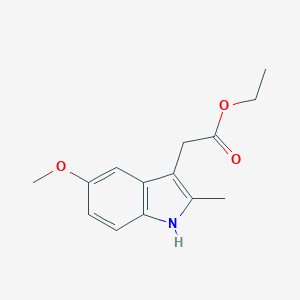

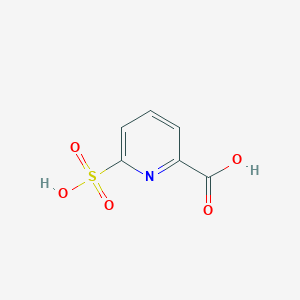

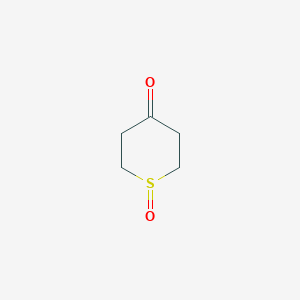

6-Sulfopicolinic acid is a chemical compound with the molecular formula C6H5NO5S . It has a molecular weight of 203.17 . The compound is also known as 6-Sulfopyridine-2-carboxylic acid .

Molecular Structure Analysis

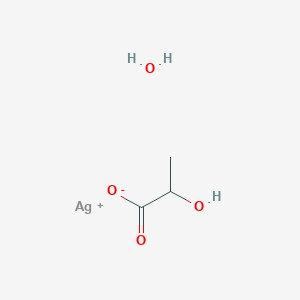

The molecular structure of 6-Sulfopicolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and a sulfonic acid group at the 6-position .科学研究应用

Biotechnology: Microbial Lipid Production

In biotechnology, 6-Sulfopicolinic acid may be utilized to enhance lipid production in microbes. Through medium engineering and metabolic engineering, it can potentially increase the yield of microbial lipids, which are crucial for biofuel production and other industrial applications .

Environmental Sustainability: Soil Fertility and Plant Health

6-Sulfopicolinic acid: could play a role in improving soil fertility and plant health. Organic acids, including sulfonic acids, are known to influence the rhizosphere by affecting microbial communities and nutrient solubilization, which can lead to enhanced plant growth and sustainable agricultural practices .

Medicine: Antiviral Properties

Recent studies have highlighted the potential of picolinic acid derivatives, such as 6-Sulfopicolinic acid , in exhibiting broad-spectrum antiviral properties. This compound could be developed into a therapeutic agent to combat various viral diseases, including SARS-CoV-2 and influenza .

Agriculture: Plant Protection and Fertilization

In agriculture, 6-Sulfopicolinic acid might be used to develop new plant protection strategies. As a sulfonic acid derivative, it could be involved in the synthesis of compounds that enhance plant resistance to pathogens and environmental stresses, contributing to increased crop yields .

Material Science: Special Chemicals Manufacturing

6-Sulfopicolinic acid: is recognized in material science for its role in the manufacturing of special chemicals. Its unique properties make it a valuable compound in the synthesis of various materials, potentially impacting industries ranging from electronics to pharmaceuticals .

Industrial Applications: Chemical Synthesis

In the chemical industry, 6-Sulfopicolinic acid could be used in the synthesis of various chemical products. Its sulfonic acid group may be beneficial in catalyzing certain reactions or in the production of specialty chemicals that require specific sulfonic functionalities .

作用机制

Mode of Action

It’s worth noting that picolinic acid, a related compound, acts as an anti-infective and immunomodulator by binding to zinc finger proteins (zfps), changing their structures, and disrupting zinc binding, thereby inhibiting function

Biochemical Pathways

This process involves the degradation of SQ into two fragments with metabolic utilization of carbons 1–3 and excretion of carbons 4–6 as dihydroxypropanesulfonate or sulfolactate

Result of Action

Picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo

属性

IUPAC Name |

6-sulfopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-2-1-3-5(7-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZIRWWXJYCTCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376540 |

Source

|

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Sulfopicolinic acid | |

CAS RN |

18616-02-9 |

Source

|

| Record name | 6-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)

![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)